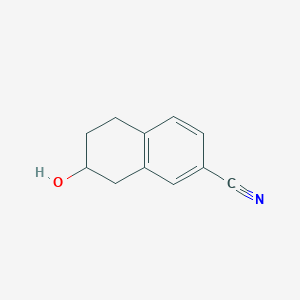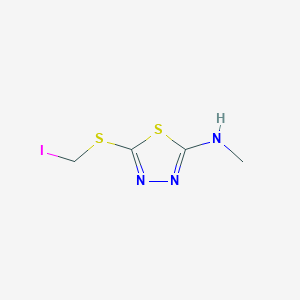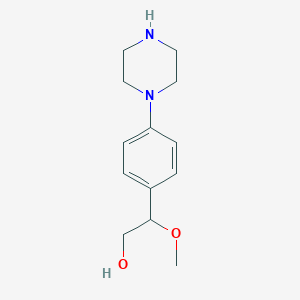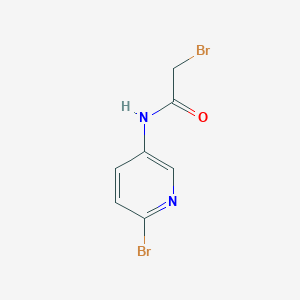
7-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is an organic compound with a unique structure that includes a hydroxyl group and a nitrile group attached to a tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6,7,8-tetrahydronaphthalene and appropriate nitrile precursors.
Nitrile Formation: The nitrile group is introduced through reactions involving cyanide sources, such as sodium cyanide or potassium cyanide, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of 7-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.
Reduction: Formation of 7-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.
Substitution: Formation of 7-alkoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.
Applications De Recherche Scientifique
7-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl and nitrile groups allow the compound to interact with enzymes and receptors, potentially modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
- 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
- 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Comparison:
- Structural Differences: While these compounds share a similar tetrahydronaphthalene core, they differ in the functional groups attached, such as hydroxyl, nitrile, carboxylic acid, or ketone groups.
- Unique Properties: 7-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct reactivity and potential applications.
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
7-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H11NO/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-2,5,11,13H,3-4,6H2 |
Clé InChI |
KYUNRGAZCBJFIH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1O)C=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B13875612.png)



![7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid](/img/structure/B13875640.png)
![N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13875645.png)


![5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol](/img/structure/B13875657.png)
![2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane](/img/structure/B13875662.png)
![N-[5-amino-2-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B13875666.png)
![N-[(2-methylcyclopropyl)methyl]propan-1-amine](/img/structure/B13875677.png)
